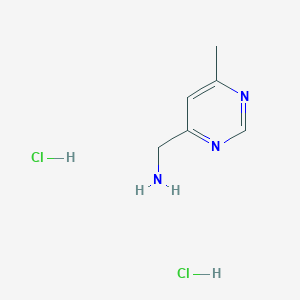

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride

Description

Propriétés

IUPAC Name |

(6-methylpyrimidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFNWAOBAAAKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution on Halogenated Pyrimidines

The 4-position of the pyrimidine ring can be converted into a good leaving group such as chlorine through chlorination reactions using reagents like phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) often in the presence of additives such as DMF or pyridine to facilitate the reaction and improve yields.

Subsequent nucleophilic substitution with a suitable amine source, such as aminomethyl derivatives or ammonia, introduces the methanamine group at the 4-position. This step may require elevated temperatures and controlled pressure conditions to achieve good conversion.

Reductive Amination of Pyrimidinyl Carbonyl Intermediates

An alternative approach involves the preparation of 4-formyl or 4-keto pyrimidine intermediates, which can undergo reductive amination with ammonia or primary amines to afford the corresponding aminomethyl pyrimidines.

Reductive amination typically employs mild reducing agents such as sodium cyanoborohydride (NaBH3CN) in alcoholic solvents like methanol, which stabilize the reaction medium and promote selective reduction of iminium intermediates without over-reduction.

The reaction medium is often rendered basic by adding tertiary amine bases (e.g., 1,4-diazabicyclo[2.2.2]octane) to facilitate imine formation and stabilize the amine product.

Reaction Conditions and Optimization

Analytical and Purification Techniques

Purification of intermediates and final products typically involves extraction with organic solvents (e.g., dichloromethane), washing with water to remove inorganic salts, drying over anhydrous magnesium sulfate or sodium sulfate, and chromatographic techniques such as silica gel column chromatography using solvent mixtures like dichloromethane/methanol/ammonia.

Characterization of the compound includes ^1H NMR spectroscopy, which identifies characteristic signals corresponding to the pyrimidine protons, methyl groups, and aminomethyl substituent, confirming substitution patterns.

Crystallization from ethanol or other suitable solvents is used to obtain pure dihydrochloride salts with defined melting points and stability profiles.

Summary Table of Key Preparation Methods

Research Findings and Considerations

The use of alcoholic solvents such as methanol or ethanol is critical for achieving full conversion and clean reaction profiles in both nucleophilic substitution and reductive amination steps.

Sodium cyanoborohydride is preferred as a reducing agent in reductive amination due to its mildness and selectivity, preventing over-reduction and side reactions.

Addition of tertiary amine bases enhances imine formation and stabilizes the reaction medium, improving yields.

Modified chlorination procedures with additives have been developed to overcome low yields and isolation difficulties traditionally associated with 4,6-dichloropyrimidine derivatives.

The dihydrochloride salt form of the final compound improves its chemical stability, solubility in aqueous media, and ease of handling for downstream applications.

This article consolidates the preparation methods of 1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride by integrating synthetic strategies from related pyrimidine chemistry and reductive amination techniques. The outlined methods emphasize the importance of controlled chlorination, nucleophilic substitution, and reductive amination in alcoholic solvents with appropriate bases and reducing agents, followed by salt formation to yield the stable dihydrochloride. Further optimization and detailed experimental protocols may be obtained from specialized synthetic organic chemistry literature and patent disclosures focusing on pyrimidine derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: The corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or interference with cellular signaling processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the methanamine dihydrochloride moiety or pyrimidine/pyridine cores. Key structural variations and their implications are highlighted.

Pyrimidine-Based Analogs

- Key Observations :

Pyridine-Based Analogs

- Key Observations: Aromatic Interactions: Phenoxy-substituted pyridines () may target aromatic-rich binding sites, unlike pyrimidine-based compounds. Halogen Effects: Chlorine in could improve metabolic stability but raises toxicity concerns.

Heterocyclic Variants

- Key Observations :

- Core Flexibility : Imidazole and indazole derivatives () offer distinct electronic environments compared to pyrimidine, affecting target selectivity.

Activité Biologique

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9N3·2HCl. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2097937-42-1

- Molecular Formula : C6H9N3·2HCl

- Molecular Weight : 196.08 g/mol

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrimidine ring structure allows it to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to specific molecular targets.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.

- Receptor Modulation : It could modulate the activity of specific receptors, influencing neurotransmission and other physiological responses.

Biological Activities

This compound has been investigated for several biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The mechanism likely involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Case Studies

-

Antimicrobial Efficacy :

A study exploring the antimicrobial properties of pyrimidine derivatives found that compounds similar to 1-(6-methylpyrimidin-4-yl)methanamine exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications on the pyrimidine ring could enhance efficacy . -

Anticancer Activity :

In vitro assays demonstrated that derivatives of pyrimidine-based compounds could inhibit cancer cell growth by inducing apoptosis. The specific pathways involved include caspase activation and modulation of Bcl-2 family proteins .

Comparative Analysis

The following table summarizes the biological activities reported for various pyrimidine derivatives compared to this compound:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially effective | Induces apoptosis | Enzyme inhibition, receptor modulation |

| Similar Pyrimidine Derivative A | Yes | Yes | Apoptosis induction |

| Similar Pyrimidine Derivative B | Moderate | Yes | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves pyrimidine ring formation followed by amine functionalization. Key steps include:

- Pyrimidine Core Construction : Use of 6-methylpyrimidine precursors with halogenated intermediates (e.g., chloropyrimidine derivatives) to enable nucleophilic substitution .

- Amine Introduction : Reductive amination or catalytic hydrogenation under controlled pH and temperature (e.g., 60–80°C in THF or ethanol) to attach the methanamine group .

- Critical Parameters : Optimize solvent polarity (polar aprotic solvents enhance nucleophilic substitution), catalyst selection (e.g., palladium for hydrogenation), and reaction time (monitored via TLC/HPLC) to minimize side products .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns on the pyrimidine ring and amine proton integration .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (254 nm) to assess purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ peak at 266.16 g/mol) and detect salt adducts .

Q. How is the biological activity of this compound initially assessed in medicinal chemistry studies?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases) or receptors using fluorescence polarization or radiometric assays. For example, measure IC50 values via dose-response curves .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrimidine substituents (e.g., 4-position methyl vs. trifluoromethyl groups) and compare binding affinities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) and use internal controls .

- Orthogonal Assays : Confirm results using alternative methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, ionic strength) contributing to data variability .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in target active sites (e.g., kinase ATP-binding pockets). Validate with MD simulations to assess stability .

- Quantum Chemical Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- Machine Learning : Train models on existing SAR data to prioritize derivatives for synthesis .

Q. What comparative approaches are used to evaluate this compound against structurally similar analogs?

- Methodological Answer :

- Pharmacophore Mapping : Overlay 3D structures (e.g., PyMOL) to identify conserved interaction motifs (e.g., hydrogen bonds with pyrimidine N1) .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to predict potency trends .

- In Vivo Pharmacokinetics : Compare bioavailability and metabolic stability in rodent models using LC-MS/MS for plasma quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.